molecular formula C20H28O3 B077107 5beta-Estr-1-en-3-one, 17beta-hydroxy-, acetate CAS No. 15019-22-4

5beta-Estr-1-en-3-one, 17beta-hydroxy-, acetate

Cat. No. B077107
CAS RN: 15019-22-4
M. Wt: 316.4 g/mol
InChI Key: YKUCUACTZARKBX-UIUSIFNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Estr-1-en-3-one, 17beta-hydroxy-, acetate, commonly known as 17β-Estradiol acetate, is a synthetic form of the female hormone estrogen. It is widely used in scientific research due to its ability to bind to estrogen receptors and modulate gene expression.

Mechanism Of Action

17β-Estradiol acetate exerts its effects by binding to estrogen receptors, which are present in various tissues throughout the body. Once bound to the receptor, 17β-Estradiol acetate modulates gene expression, leading to changes in cellular function. The effects of 17β-Estradiol acetate are mediated by two types of estrogen receptors, ERα and ERβ, which have different tissue distributions and functions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 17β-Estradiol acetate are diverse and depend on the tissue and cell type. In general, 17β-Estradiol acetate promotes cell proliferation and survival in estrogen-responsive tissues such as the breast, uterus, and ovary. It also has beneficial effects on bone metabolism and cardiovascular health. However, the effects of 17β-Estradiol acetate can be detrimental in certain contexts, such as promoting the growth of estrogen-dependent tumors.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 17β-Estradiol acetate in lab experiments is its ability to selectively activate estrogen receptors, allowing researchers to investigate the specific effects of estrogen on cellular processes. However, 17β-Estradiol acetate has limitations as well. It is a synthetic compound and may not accurately reflect the effects of endogenous estrogen. Additionally, the effects of 17β-Estradiol acetate can be influenced by factors such as dose, duration of exposure, and the presence of other hormones.

Future Directions

There are several future directions for research on 17β-Estradiol acetate. One area of interest is its potential as a therapeutic agent for conditions such as osteoporosis and cardiovascular disease. Another area of research is the development of more selective estrogen receptor modulators that can target specific tissues and avoid the side effects associated with estrogen therapy. Additionally, there is a need for further investigation into the effects of 17β-Estradiol acetate on cancer development and progression.
Conclusion:
In conclusion, 17β-Estradiol acetate is a synthetic form of estrogen that is widely used in scientific research. Its ability to selectively activate estrogen receptors makes it a valuable tool for investigating the effects of estrogen on cellular processes. While 17β-Estradiol acetate has both advantages and limitations for lab experiments, it remains an important compound for further research into the role of estrogen in health and disease.

Synthesis Methods

17β-Estradiol acetate can be synthesized from estrone or estradiol by acetylation of the hydroxyl group at the 17β-position. The synthesis process involves the use of acetic anhydride and a catalyst such as pyridine or sulfuric acid. The resulting product is a white crystalline powder with a melting point of 150-153°C.

Scientific Research Applications

17β-Estradiol acetate is widely used in scientific research as a tool to study the effects of estrogen on various biological processes. It is commonly used in cell culture experiments to investigate the role of estrogen in cell proliferation, differentiation, and apoptosis. In animal studies, 17β-Estradiol acetate is used to investigate the effects of estrogen on reproductive physiology, bone metabolism, and cardiovascular health.

properties

CAS RN

15019-22-4

Product Name

5beta-Estr-1-en-3-one, 17beta-hydroxy-, acetate

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

[(5R,8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-5,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-4H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C20H28O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,13,15-19H,3,5,7-11H2,1-2H3/t13-,15+,16-,17-,18+,19+,20+/m1/s1

InChI Key

YKUCUACTZARKBX-UIUSIFNCSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3C=CC(=O)C4)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C

synonyms

17β-Acetoxy-5β-estr-1-en-3-one

Origin of Product

United States

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